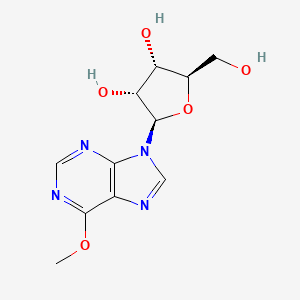

6-O-Methylinosine

描述

Classification within Modified Nucleosides

6-O-Methylinosine, also known as 6-methoxypurine (B85510) riboside, belongs to the broad class of molecules known as modified nucleosides. frontiersin.org These are variations of the canonical nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA) that have been chemically altered. In nature, there are over 170 identified RNA modifications that play crucial roles in fine-tuning RNA structure, function, and metabolism. frontiersin.orgnih.govnih.gov

From a chemical and functional standpoint, this compound is classified as a purine (B94841) nucleoside analogue and a hypoxanthine (B114508) analogue. medchemexpress.commedchemexpress.commedchemexpress.com It is considered a synthetic metabolite, as it is primarily produced in laboratory settings for research purposes. medchemexpress.com Its structure consists of a purine ring system (hypoxanthine) linked to a ribose sugar, with the defining feature being the O-methylation at the C6 position. This modification is critical as it alters the hydrogen-bonding potential of the base compared to its parent molecule, inosine (B1671953), or the related adenosine (B11128).

| Property | Description | Reference(s) |

| Chemical Name | This compound; 6-methoxy-9-(β-D-ribofuranosyl)-9H-purine | frontiersin.org |

| Molecular Class | Purine Nucleoside | frontiersin.orgmdpi.com |

| Sub-Class | Inosine Analogue; Hypoxanthine Analogue | medchemexpress.commedchemexpress.com |

| Key Feature | Methoxy (B1213986) (-OCH3) group at the C6 position of the purine ring | frontiersin.org |

| Functional Group | Modified Nucleoside; Nucleoside Antimetabolite/Analogue | medchemexpress.com |

Overview of Academic Research Trajectories

Research involving this compound has progressed along several key trajectories, primarily leveraging its unique chemical structure. These areas of study include its use as a synthetic intermediate, a probe for enzymatic mechanisms, and a component in the development of therapeutic compounds.

A Key Intermediate in Chemical Synthesis: One of the most significant applications of this compound is as a precursor in the synthesis of other modified nucleosides. The 6-methoxy group is an effective leaving group that can be readily displaced by various nucleophiles. This reactivity is exploited in synthetic organic chemistry to create a range of N6-substituted adenosine analogues. mdpi.comnih.gov The common synthetic route involves starting with the more accessible 6-chloropurine (B14466) riboside, which is then converted to this compound. unimi.it This compound then serves as a versatile intermediate for reactions with primary or secondary amines to yield N6-methyladenosine, N6,N6-dimethyladenosine, and other derivatives used in oligonucleotide synthesis and drug discovery. oup.com

A Tool for Investigating Enzymatic Activity: this compound has proven to be a valuable tool for elucidating the mechanisms of specific enzymes, particularly those involved in RNA editing. A pivotal area of research has been its interaction with Adenosine Deaminases that Act on RNA (ADARs). frontiersin.org These enzymes catalyze the conversion of adenosine to inosine in double-stranded RNA, a critical post-transcriptional modification. Studies have shown that the ADAR2 enzyme can recognize and catalyze the demethylation of this compound incorporated into an RNA strand, converting it back to inosine. frontiersin.org This demethylation reaction, which proceeds via a proposed SNAr-like mechanism involving an activated water molecule, occurs at a measurable rate, albeit slower than the deamination of the natural substrate, adenosine. frontiersin.org This finding provides crucial insights into the substrate flexibility and catalytic mechanism of the ADAR enzyme family.

| Enzyme | Substrate | Observed Rate (kobs) | Significance | Reference |

| ADAR2 | Adenosine (in dsRNA) | 0.06 ± 0.001 min⁻¹ | Baseline for natural reaction | frontiersin.org |

| ADAR2 | This compound (in dsRNA) | Slower than Adenosine | Demonstrates ADAR2 can perform demethylation, revealing mechanistic insights | frontiersin.org |

Application in Therapeutic and Pharmacological Research: The chemical scaffold of this compound is relevant in the design of therapeutic agents, particularly in the fields of antiviral and antiparasitic drug discovery.

Antiviral Prodrug Strategies: The 6-O-methyl group has been explored as a prodrug moiety for guanosine analogues. nih.govresearchgate.net In antiviral research, particularly against the Hepatitis C virus (HCV), nucleoside analogues must efficiently enter cells and be converted to their active triphosphate form. The 6-O-methyl group increases the lipophilicity of the nucleoside compared to the corresponding guanosine analogue, which can enhance cell permeability. nih.gov Once inside the cell, the compound is intended to be processed by cellular enzymes to the active drug. This strategy has led to the development of potent HCV inhibitors based on the related 2'-C-methyl-6-O-methylguanosine scaffold. nih.govresearchgate.net

Antiparasitic Research: Research into purine analogues has shown efficacy against parasites that rely on scavenging purines from their host. A study on 6-O-alkylated 7-deazainosine (B1664705) analogues demonstrated highly promising in vitro activity against Trypanosoma brucei, the parasite causing human African trypanosomiasis. core.ac.uk This line of research highlights the potential of O6-alkylated purine nucleosides as a class of compounds for developing new antiparasitic agents.

Anticancer and Anti-inflammatory Exploration: While less studied directly, derivatives of this compound have been evaluated in other therapeutic contexts. For instance, 3′-deoxy-6-O-methylinosine, a compound isolated from the fungus Cordyceps militaris, was assessed for anti-inflammatory and anticancer properties, although it displayed weak activity in the assays conducted. mdpi.com

Structure

3D Structure

属性

分子式 |

C11H14N4O5 |

|---|---|

分子量 |

282.25 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 |

InChI 键 |

UQQHOWKTDKKTHO-IOSLPCCCSA-N |

手性 SMILES |

COC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

Occurrence and Biogenesis of 6 O Methylinosine in Biological Systems

Identification and Natural Distribution in Biological Matrices

6-O-Methylinosine is a modified nucleoside, a derivative of inosine (B1671953), which itself is a modification of adenosine (B11128). While not as extensively studied as other modifications like N6-methyladenosine (m6A), this compound has been identified in various biological contexts, particularly within RNA molecules.

Its presence has been noted in transfer RNA (tRNA) and ribosomal RNA (rRNA) in certain organisms. For instance, modified nucleosides, including derivatives of inosine, are characteristic features of tRNA in all domains of life: bacteria, archaea, and eukaryotes. nih.gov In archaea, particularly in thermophilic and halophilic species, a diverse array of modified nucleosides is found in tRNA. nih.govoup.comresearchgate.net For example, 1-methylinosine (B32420) (m1I), a related compound, is found at position 57 in the Ψ-loop of tRNAs from the extreme halophile Haloferax volcanii. nih.govoup.com While this is not this compound, it highlights the prevalence of inosine modifications in the RNA of these organisms.

In a study involving a synthetic single-stranded GalNAc-siRNA therapeutic (REVERSIR), a deaminated metabolite was identified in monkey liver. This metabolite was characterized as having the terminal 2′-O-methyladenosine nucleotide converted to 2′-O-methylinosine, a structure closely related to this compound. umb.edu This finding, although in the context of a therapeutic oligonucleotide, suggests that cellular machinery exists which can deaminate a methylated adenosine to a methylated inosine.

Furthermore, a study on yeast (Saccharomyces cerevisiae) mRNA identified the presence of inosine (Ino) and 2′-O-methylinosine (Im) for the first time in any living organism across the three domains of life. acs.org This discovery points to the potential for various methylated inosine species, including this compound, to be present in the mRNA of eukaryotes. The levels of these modifications were observed to change dynamically during different growth stages and in response to environmental stress, suggesting a role in physiological regulation. acs.org

The following table summarizes the known and potential occurrences of methylated inosine derivatives in different biological matrices.

| Biological Matrix | Organism/Context | Specific Inosine Derivative Identified | Significance |

|---|---|---|---|

| tRNA | Archaea (e.g., Haloferax volcanii) | 1-methylinosine (m1I) | Highlights the presence of inosine modifications in archaeal RNA. nih.govoup.com |

| Liver (Metabolite of siRNA) | Monkey | 2′-O-methylinosine | Demonstrates cellular capacity to convert methylated adenosine to methylated inosine. umb.edu |

| mRNA | Yeast (Saccharomyces cerevisiae) | Inosine (Ino), 2′-O-methylinosine (Im) | First identification in mRNA, suggesting a broader role for methylated inosines in eukaryotes. acs.org |

Enzymatic Pathways for Formation and Interconversion

The formation of this compound is not as clearly defined as that of more common RNA modifications. However, its structure suggests potential enzymatic pathways involving methylation and deamination.

The conversion of adenosine to inosine is a well-known process catalyzed by adenosine deaminases acting on RNA (ADARs). oup.comnih.gov These enzymes catalyze the hydrolytic deamination of adenosine to inosine in double-stranded RNA. nih.gov It is plausible that a methylated adenosine precursor could be similarly deaminated to form a methylated inosine. Indeed, research has shown that an RNA-editing adenosine deaminase can demethylate this compound, suggesting a reversible or related enzymatic process. oup.comacs.org

The biosynthesis of the related compound 1-methylinosine (m1I) in archaea and eukaryotes proceeds through different pathways, illustrating the diverse enzymatic strategies for creating modified inosines.

In Archaea (Haloferax volcanii): The formation of m1I at position 57 of tRNA is a two-step process. First, a S-adenosylmethionine (SAM)-dependent tRNA methyltransferase methylates adenosine at position 57 to form 1-methyladenosine (B49728) (m1A). Subsequently, a specific 1-methyladenosine-57 deaminase catalyzes the deamination of m1A to m1I. nih.govoup.com

In Eukaryotes: For the formation of m1I at position 37 in the anticodon loop of tRNA(Ala), the sequence is reversed. First, adenosine is converted to inosine, and then a specific SAM-dependent methylase modifies the inosine to 1-methylinosine. nih.govnih.gov

These pathways suggest that the formation of this compound could potentially occur through either the methylation of inosine or the deamination of a pre-existing N6-methyladenosine (m6A). The enzymes responsible for m6A modification are a complex of "writers" including METTL3 and METTL14, which use S-adenosylmethionine (SAM) as a methyl donor. nih.govnih.gov

The following table outlines the known enzymatic pathways for the formation of a related modified nucleoside, 1-methylinosine.

| Organism Type | Location in tRNA | Step 1 | Enzyme (Step 1) | Step 2 | Enzyme (Step 2) |

|---|---|---|---|---|---|

| Archaea (H. volcanii) | Position 57 | Methylation of Adenosine to 1-methyladenosine | tRNA (A-57) methyltransferase | Deamination of 1-methyladenosine to 1-methylinosine | 1-methyladenosine-57 deaminase |

| Eukaryotes | Position 37 (tRNAAla) | Deamination of Adenosine to Inosine | tRNA:adenosine deaminase | Methylation of Inosine to 1-methylinosine | SAM-dependent methylase |

Relationship to Adenosine-to-Inosine RNA Editing and Methylation Mechanisms

The existence of this compound is intrinsically linked to two major cellular processes: adenosine-to-inosine (A-to-I) RNA editing and RNA methylation.

A-to-I RNA Editing: This process, catalyzed by ADAR enzymes, converts adenosine to inosine in RNA. researchgate.net Inosine is recognized by the translation machinery as guanosine (B1672433), which can lead to changes in the coding sequence of mRNAs. oup.com The vast majority of A-to-I editing events in humans occur in non-coding regions, particularly in repetitive Alu elements. researchgate.net The potential for this compound to be formed via the deamination of N6-methyladenosine (m6A) or for it to be a substrate for ADARs suggests a direct link to this editing machinery.

RNA Methylation: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. nih.govplos.orgembopress.org This modification is dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). nih.govnih.gov

There is evidence of a functional crosstalk between m6A methylation and A-to-I editing. Some studies suggest a negative correlation, where the presence of m6A on a transcript can inhibit A-to-I editing. nih.gov Depletion of m6A can lead to an increased association of transcripts with ADAR enzymes, resulting in higher levels of A-to-I editing. nih.gov Conversely, other research indicates that m6A modification can promote the expression of the ADAR1 enzyme, thereby enhancing A-to-I editing, particularly in response to interferon stimulation. plos.org

Given that this compound combines both a methylation and a deamination-derived structure (inosine), its formation and function are likely situated at the intersection of these two critical RNA modification pathways. The presence of this compound could influence the binding of "reader" proteins that typically recognize m6A, thereby altering the fate of the RNA transcript. The dynamic interplay between methylation and editing enzymes could regulate the levels of this compound, adding another layer of complexity to the epitranscriptomic landscape.

Metabolic Integration and Cellular Fate

Role in Purine (B94841) Nucleoside and Nucleotide Metabolism Pathways

6-O-Methylinosine, a derivative of the naturally occurring purine nucleoside inosine (B1671953), is recognized as a metabolite within cellular systems. ebi.ac.uk Its integration into purine metabolism is primarily as a substrate for enzymatic modification and as a participant in the complex network of nucleoside and nucleotide interconversions. ontosight.ai The presence of a methyl group at the 6-position of the purine ring distinguishes it from inosine and influences its metabolic processing. ontosight.ai

The metabolic pathways involving this compound are intrinsically linked to the broader purine salvage and modification pathways. Inosine itself is a key intermediate, formed from the deamination of adenosine (B11128) or from the breakdown of adenosine monophosphate (AMP). acs.orgalbany.edu this compound can be seen as a branch point from the central purine metabolic flow.

Research has shown that methylated nucleosides, including derivatives of inosine, play roles in various cellular processes. mdpi.com For instance, in the context of tRNA, the enzymatic conversion of adenosine to inosine is a critical modification, and further methylation to derivatives like N1-methylinosine occurs, highlighting the cell's capacity to process methylated inosine species. nih.gov While distinct from this compound, this illustrates the established enzymatic machinery for methylating inosine within the cell.

Furthermore, studies on purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway, have investigated various substituted purine nucleosides as substrates. nih.gov This enzyme catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate. The substrate specificity of PNP from different organisms varies, and while some methylated inosines like 1-methylinosine (B32420) are poor substrates for mammalian PNP, they can be processed by bacterial PNP. nih.gov This suggests that the metabolic fate of this compound could be dependent on the specific enzymatic makeup of the cell or organism.

The broader purine metabolism network is crucial for cellular energy, signaling, and as a source of precursors for DNA and RNA synthesis. nih.gov The introduction of a modified nucleoside like this compound can potentially influence these interconnected pathways. creative-proteomics.com

Dynamics of Inosine and Methylinosine Derivatives within Cellular Pools

The cellular pools of nucleosides and their derivatives are in a constant state of flux, governed by the rates of synthesis, degradation, and transport. The dynamics of inosine and its methylated derivatives, such as this compound, are influenced by the metabolic state of the cell.

Studies in yeast have demonstrated that mutations in genes involved in purine metabolism can lead to a significant accumulation of inosine and its methylated derivatives. mdpi.com For example, a mutation in the ADE12 gene, which encodes adenylosuccinate synthetase, results in a dramatic increase in the cellular levels of inosine and methylinosine. mdpi.com This indicates that under certain metabolic conditions, the flux through the purine salvage pathway can lead to an expansion of the inosine derivative pool.

The modification of tRNA molecules also contributes to the dynamic nature of methylinosine derivatives. nih.gov tRNAs undergo extensive post-transcriptional modification, including the formation of inosine and various methylated nucleosides. researchgate.net These modifications are crucial for the proper structure and function of tRNA in protein synthesis. nih.gov The enzymes responsible for these modifications, such as tRNA adenosine deaminases and methyltransferases, regulate the levels of specific inosine derivatives within the tRNA pool. nih.gov

It is important to note that different methylated inosine isomers exist, such as 1-methylinosine and 2'-O-methylinosine, each with potentially distinct roles and metabolic fates. researchgate.nethmdb.ca The presence and concentration of these derivatives can vary depending on the cell type and physiological conditions. nih.gov

The table below summarizes key findings related to the dynamics of inosine and its derivatives in cellular pools.

| Finding | Organism/System | Metabolic Context | Implication for Methylinosine Pools |

| Accumulation of inosine and methylinosine | Yeast (Saccharomyces cerevisiae) | Mutation in ADE12 gene of purine synthesis pathway. mdpi.com | Disruption of purine metabolism can lead to a significant increase in the cellular concentration of inosine derivatives. mdpi.com |

| Presence of N1-methylinosine in tRNA | Eukaryotes and Archaea | Post-transcriptional modification of tRNA. nih.gov | tRNA processing is a source of specific methylinosine derivatives within the cell. nih.gov |

| tRNA modifications are dynamic | Eukaryotes | tRNA biosynthesis, function, and turnover. nih.gov | The pool of modified nucleosides, including methylinosines, is not static and changes with cellular activity. nih.gov |

Pathways of Cellular Uptake and Intracellular Processing

The entry of this compound into cells and its subsequent intracellular processing are critical determinants of its metabolic fate. As a nucleoside analog, its uptake is likely mediated by the same transport systems responsible for the cellular import of natural nucleosides. mdpi.com Eukaryotic cells possess a variety of nucleoside transporters with differing substrate specificities. rsc.org The efficiency of this compound uptake would depend on its affinity for these transporters.

Once inside the cell, this compound is subject to the action of intracellular enzymes. A key step in the processing of many nucleoside analogs is their conversion to the corresponding nucleotide by nucleoside kinases. This phosphorylation is often a prerequisite for their incorporation into nucleic acids or for exerting other biological effects. medchemexpress.com

The intracellular processing of this compound can also involve its degradation. As mentioned previously, purine nucleoside phosphorylase (PNP) is a key enzyme in the catabolism of purine nucleosides. nih.gov The susceptibility of this compound to phosphorolysis by PNP would lead to the cleavage of the glycosidic bond, releasing 6-O-methylhypoxanthine and ribose-1-phosphate.

Furthermore, demethylation could be a potential metabolic route. While specific data on the demethylation of this compound is limited, the existence of enzymes that can demethylate other modified nucleosides suggests this is a plausible pathway. acs.org

| Process | Key Cellular Components | Potential Outcome for this compound |

| Cellular Uptake | Nucleoside transporters. rsc.org | Entry into the intracellular environment. |

| Anabolism | Nucleoside kinases. medchemexpress.com | Conversion to this compound monophosphate and subsequent di- and triphosphates. |

| Catabolism | Purine nucleoside phosphorylase (PNP). nih.gov | Cleavage to 6-O-methylhypoxanthine and ribose-1-phosphate. |

| Demethylation | Demethylases. acs.org | Conversion to inosine. |

Molecular and Cellular Mechanisms of 6 O Methylinosine

Interactions within the Transcriptome (Epitranscriptomics)

Epitranscriptomics encompasses a range of chemical modifications to RNA that are crucial for regulating gene expression. These modifications can impact RNA structure, its interactions with proteins, and its subsequent metabolic fate.

Modulation of RNA Structure and Conformation

The methylation of nucleobases within an RNA strand can significantly alter its local structure. While direct studies on 6-O-methylinosine's specific effects on RNA secondary structure are not as extensively documented as for more common modifications like N6-methyladenosine (m6A), the principles of how such modifications induce conformational changes are well-established.

The addition of a methyl group, such as in this compound, can disrupt canonical Watson-Crick base pairing. This disruption can lead to a more open or accessible RNA conformation in the vicinity of the modification. This concept is exemplified by the "m6A-switch" mechanism, where N6-methyladenosine alters the local RNA structure to facilitate the binding of specific proteins. frontiersin.orgnih.gov It is plausible that this compound could similarly act as a structural switch, influencing the folding of RNA and creating or revealing binding sites for regulatory factors. These structural alterations can have profound impacts on subsequent molecular interactions. biorxiv.org

Influence on RNA-Binding Protein Interactions

The structural changes induced by RNA modifications are a key mechanism for modulating the binding of RNA-binding proteins (RBPs). RBPs are crucial regulators of post-transcriptional gene expression, and their ability to bind to RNA can be either enhanced or inhibited by modifications.

There are two primary ways RBPs recognize modified RNA:

Direct Recognition: Some RBPs, often referred to as "readers," have specific domains that directly recognize the chemical modification. mdpi.com For instance, proteins with YTH domains are well-known readers of m6A. nih.govpreprints.orgpreprints.org

Indirect Recognition: Other RBPs bind to structural motifs that are created or exposed as a result of the RNA modification. mdpi.com In this "m6A-switch" model, the modification remodels the RNA structure, unmasking a binding site for an RBP that does not directly contact the modified nucleotide. frontiersin.orgnih.gov For example, the binding of heterogeneous nuclear ribonucleoprotein C (HNRNPC) is facilitated by m6A-induced structural changes that expose its binding motifs. nih.gov Similarly, the interaction of HNRNPG with m6A-modified RNA is dependent on an m6A-induced structural alteration. nih.gov

While specific "readers" for this compound have not been extensively characterized, its structural impact on RNA suggests it could influence RBP binding through indirect mechanisms, thereby affecting various aspects of RNA metabolism.

Effects on mRNA Metabolism and Processing (e.g., Splicing, Translation, Decay, Nuclear Export)

The interplay between RNA modifications, RNA structure, and RBP binding has far-reaching consequences for the entire lifecycle of an mRNA molecule. These processes are interconnected and regulated at multiple levels.

Splicing: RNA modifications can influence alternative splicing, a process that generates diverse protein isoforms from a single gene. By recruiting or displacing splicing factors, modifications like m6A can alter the recognition of splice sites. nih.gov For instance, the binding of HNRNPC, modulated by m6A, can affect the alternative splicing of target mRNAs. nih.gov The presence of m6A in introns near splice sites can influence splicing outcomes. frontiersin.org

Translation: The efficiency of protein synthesis can be modulated by RNA modifications. Modifications in the 5' untranslated region (UTR) or near the stop codon can promote translation. frontiersin.org Some m6A reader proteins, like YTHDF1, can recruit translation initiation factors to the mRNA, enhancing protein synthesis. frontiersin.org Conversely, certain modifications can also inhibit translation by affecting ribosome movement. nih.govoup.com

Decay: The stability of mRNA is a critical determinant of gene expression levels. RNA modifications can either protect an mRNA from degradation or mark it for decay. For example, the m6A reader protein YTHDF2 is known to mediate the degradation of targeted mRNAs. mdpi.com

Nuclear Export: For an mRNA to be translated, it must first be exported from the nucleus to the cytoplasm. RNA modifications can play a role in this process by interacting with nuclear export machinery. For example, the m6A reader YTHDC1 has been shown to facilitate the export of methylated transcripts by associating with export proteins. thegreerlab.com

Given the established roles of other RNA modifications in these processes, it is conceivable that this compound, through its influence on RNA structure and RBP interactions, could also participate in the regulation of mRNA splicing, translation, decay, and nuclear export.

Enzymatic Recognition and Catalytic Modulation

The interaction of this compound with enzymes involved in purine (B94841) metabolism provides further insight into its cellular roles. These interactions can be characterized by the enzyme's ability to recognize this compound as a substrate or to be inhibited by it.

Substrate and Inhibitor Specificity for Purine-Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase, Purine Nucleoside Phosphorylase)

Adenosine Deaminase (ADA): Adenosine deaminases are enzymes that catalyze the deamination of adenosine to inosine (B1671953). acs.org A specific type of these enzymes, adenosine deaminases that act on RNA (ADARs), are responsible for RNA editing. acs.orgoup.com Studies have shown that an RNA-editing adenosine deaminase, ADAR2, can demethylate this compound within an RNA strand, converting it to inosine. acs.orgfigshare.com This reaction is mechanistically similar to the deamination of adenosine, involving the attack of a water molecule at the C6 position of the purine ring. acs.org The rate of this demethylation is slower than the deamination of adenosine. acs.org The ability of ADAR2 to process this compound indicates that the 6-amino group of adenosine is not an absolute requirement for its catalytic activity. acs.org

Purine Nucleoside Phosphorylase (PNP): Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides. mdpi.com The substrate specificity of PNP varies between species. For the mammalian enzyme from calf spleen, 1-methylinosine (B32420) is neither a substrate nor an inhibitor, suggesting that the N-1 position of the purine ring is a crucial binding site. nih.gov In contrast, the bacterial enzyme from E. coli can utilize 1-methylinosine as a substrate. nih.gov While direct studies on this compound with PNP are less common, the data on other methylated inosine analogs highlight the importance of the position of methylation for enzyme recognition and activity. Moderately fluorescent 7-methylinosine is a substrate for both trimeric and hexameric PNPs, but the reaction is almost irreversible phosphorolysis, making enzymatic synthesis difficult. mdpi.com

Kinetic and Mechanistic Studies of Enzymatic Interactions

Kinetic studies provide quantitative measures of enzyme-substrate interactions. For the demethylation of this compound-containing RNA by ADAR2, the observed reaction rate constant (kobs) was determined to be 0.06 ± 0.001 min-1. acs.org This rate is slower than that for the deamination of adenosine by the same enzyme but demonstrates that this compound is a viable, albeit less efficient, substrate. acs.org

For purine nucleoside phosphorylase, kinetic parameters for various methylated purine nucleosides have been determined. For example, with calf spleen PNP, 7-methylguanosine (B147621) has a Vmax of 3.3 µmol/min per unit of enzyme and a Km of 14.7 µM. nih.gov For 7-methylinosine, the catalytic efficiency (Vmax/Km) is lower. nih.gov These studies, while not directly on this compound, illustrate the methodologies used to characterize the enzymatic interactions of modified nucleosides and demonstrate how a methyl group can influence substrate binding and turnover. The mechanism of PNP involves a transition state with an oxocarbenium ion, and the interaction with the purine base, including any modifications, is critical for catalysis. acs.org

Below is a table summarizing the enzymatic interactions discussed:

| Enzyme | Compound | Interaction Type | Kinetic/Mechanistic Finding |

| Adenosine Deaminase (ADAR2) | This compound (in RNA) | Substrate | Demethylated to inosine; kobs = 0.06 ± 0.001 min-1. acs.org |

| Purine Nucleoside Phosphorylase (Calf Spleen) | 1-Methylinosine | Not a substrate or inhibitor | N-1 position is likely a key binding site. nih.gov |

| Purine Nucleoside Phosphorylase (E. coli) | 1-Methylinosine | Substrate | N-1 position is not a prohibitive binding site. nih.gov |

| Purine Nucleoside Phosphorylase (Calf Spleen) | 7-Methylinosine | Substrate | Undergoes almost irreversible phosphorolysis. mdpi.com |

Modulation of Specific Cellular Processes by this compound

The modified nucleoside this compound, a derivative of inosine, is investigated for its influence on fundamental cellular activities. As a purine nucleoside analog, its structure allows it to interact with various biological pathways, leading to the modulation of critical processes such as DNA synthesis, cell cycle progression, and enzymatic activities central to cell survival and death.

DNA Synthesis Pathways

Purine nucleoside analogs as a class are recognized for their capacity to interfere with nucleic acid metabolism, often leading to the inhibition of DNA synthesis. This activity is a cornerstone of their use in various research contexts. While direct studies on this compound are not extensively detailed in the available literature, the activities of structurally similar compounds provide insight into its potential mechanisms. Anticancer mechanisms for purine analogs frequently rely on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com

For instance, related methylated nucleosides have demonstrated clear inhibitory effects on enzymes essential for DNA replication. Research on compounds like 6-O-Methyl-2'-O-methylinosine and 2'-O-Methylguanosine supports the concept that methylation at specific positions on the purine or ribose moiety can confer inhibitory properties against DNA polymerases. pannacean.comnordicbiosite.comtargetmol.com 2'-O-Methylguanosine has been shown to act as an inhibitor of DNA polymerase. pannacean.com It is suggested that such analogs can function as competitive inhibitors, binding to the active site of enzymes involved in DNA synthesis. pannacean.com

Table 1: Effects of Related Methylated Nucleosides on DNA Synthesis

| Compound Name | Reported Effect | Mechanism Context |

|---|---|---|

| Purine Nucleoside Analogs (Class) | Inhibition of DNA synthesis; Induction of apoptosis | General mechanism for antitumor activity |

| 6-O-Methyl-2'-O-methylinosine | Implicated in inhibition of DNA synthesis | Antitumor activity of purine nucleoside analogs |

| 2'-O-Methylguanosine | Inhibitor of DNA polymerase | Competitive inhibition at the enzyme's active site |

Cell Cycle Regulation

The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before proceeding to the next phase. lumenlearning.comteachmephysiology.com These checkpoints, primarily at the G1/S transition and the G2/M transition, can halt cell division in response to DNA damage, allowing time for repair or triggering programmed cell death (apoptosis) if the damage is irreparable. cellsignal.com

Direct experimental data on the specific effects of this compound on cell cycle progression is limited. However, the cellular responses to the structurally related DNA lesion O6-methylguanine (O6MeG) offer a well-studied model for how methylation on a purine base can impact cell cycle control. The presence of O6MeG in DNA is a form of damage that triggers significant cell cycle perturbations that are dependent on the mismatch repair (MMR) system. nih.gov

Research shows that O6MeG can induce a transient arrest during the S-phase of the second cell cycle following the initial damage. nih.gov At higher levels of damage, this arrest can lead to a complete stop of DNA replication and subsequent initiation of apoptosis directly from S-phase. nih.gov This response is orchestrated by a complex signaling network involving the activation and phosphorylation of key checkpoint proteins, including ATM, H2AX, CHK1, and the tumor suppressor p53. nih.gov

Table 2: Cell Cycle Effects of the Related DNA Lesion O6-Methylguanine (O6MeG)

| Cellular Process | Observation | Key Signaling Molecules |

|---|---|---|

| Cell Cycle Progression | Induces perturbations in the first and second cell cycles post-damage. | Mismatch Repair (MMR) System |

| S-Phase Arrest | A transient arrest occurs in the second S-phase. At high damage levels, this arrest becomes terminal. | - |

| Apoptosis Induction | Initiated from the S-phase arrest of the second cell cycle. | - |

| Signaling Network | Early and late phosphorylation and activation of DNA damage response proteins. | ATM, H2AX, CHK1, p53, CHK2, JNK |

Phosphorylation Events

Cellular signaling is fundamentally dependent on phosphorylation events, a mechanism where protein kinases add phosphate (B84403) groups to substrate proteins, thereby altering their function, localization, or stability. These signaling cascades regulate nearly all cellular activities, including the cell cycle, DNA repair, and metabolism.

While this compound is understood to be a metabolite and a nucleoside analog that participates in cellular processes, specific research detailing its direct role in modulating phosphorylation events or the activity of specific kinase pathways is not extensively documented in the current scientific literature. ontosight.airesearchgate.net The analysis of cellular phosphoproteomes using mass spectrometry is a powerful method to infer kinase activities and understand how small molecules impact signaling networks, but such studies involving this compound have not been prominently reported. nih.gov Therefore, the specific impact of this compound on cellular phosphorylation remains an area for future investigation.

Poly(ADP-ribose) Polymerase Activity

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a nuclear enzyme critical to the DNA damage response. oncoscience.us Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the cleavage of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), to form long, branching polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. nih.govsonar.ch This PARylation process recruits other DNA repair factors to the site of damage. However, severe DNA damage can lead to PARP overactivation, causing significant depletion of cellular NAD+ and ATP, which can ultimately result in necrotic cell death. nih.gov

This compound is identified as an analog of hypoxanthine (B114508). chemicalbook.commedchemexpress.com Research has established that purines, including hypoxanthine and inosine, can function as potential endogenous inhibitors of PARP. nih.govmedchemexpress.com Studies have demonstrated that these purines dose-dependently inhibit the activation of PARP in response to oxidants and also reduce the enzymatic activity of purified PARP. nih.gov By inhibiting PARP, these compounds prevent the excessive consumption of NAD+ and subsequent energy depletion, thereby protecting cells from necrosis and modulating cell death pathways. nih.gov

The relative potency of these purines as PARP inhibitors has been investigated, with hypoxanthine showing the most significant effect among the tested compounds. nih.gov This suggests that this compound, as a hypoxanthine analogue, may exert some of its biological effects through the inhibition of PARP activity.

Table 3: Research Findings on PARP Inhibition by Purines

| Purine Compound | Effect on PARP | Cytoprotective Mechanism |

|---|---|---|

| Hypoxanthine | Potent inhibitor of PARP activation and purified PARP enzyme. | Prevents oxidant-induced NAD+ and ATP depletion, protecting against necrosis. |

| Inosine | Inhibitor of PARP activation. | Protects against oxidant-induced cell injury. |

| Adenosine | Inhibitor of PARP activation (less potent than hypoxanthine and inosine). | Protects against oxidant-induced cell injury. |

Chemical Synthesis and Analog Development for Research

Methodologies for Chemical Synthesis of 6-O-Methylinosine

The synthesis of this compound and its derivatives is a critical area of research, enabling the exploration of their biological activities. Various synthetic strategies have been developed to produce these compounds, often starting from commercially available nucleosides.

A common approach involves the methylation of a precursor nucleoside. For instance, the synthesis of 2'-O-methylguanosine and 2'-O-methyladenosine can be achieved via metal-directed methylation using trimethylsulfonium (B1222738) hydroxide. google.com Another method utilizes the inexpensive and commercially available 2,2′-anhydro-1(β-D-arabinofuranosyl) nucleoside, which can be converted to 2'-O-methyl nucleosides in a one or two-step reaction sequence with high yields. google.com

The synthesis of oligoribonucleotides containing O6-methylguanosine has been accomplished through solid-phase assembly using 2'-silyl-protected nucleoside phosphoramidites and a specific O6-methylguanosine-containing synthon. This method requires a mild deprotection step to preserve the integrity of the modified nucleoside within the oligonucleotide chain. nih.gov

Furthermore, the synthesis of various 6-O-alkyl substituted 7-deaza inosine (B1671953) nucleoside analogues has been achieved by reacting an intermediate with the corresponding alkoxide. uantwerpen.be This alkoxide is prepared by dissolving metallic sodium in the desired alcohol or by treating it with sodium tert-butoxide. uantwerpen.be This method allows for the introduction of various alkyl groups at the 6-O position, facilitating the exploration of structure-activity relationships.

A multi-step process is also described for the synthesis of 2-Chloro-2a(2)-C-methyl-6-O-methylinosine (CHEMBL1911739). This process involves the formation of the purine (B94841) ring system, followed by the introduction of the chloro, methyl, and methoxy (B1213986) groups. ontosight.ai

Design and Synthesis Principles for this compound Analogues and Derivatives

The design and synthesis of this compound analogues are guided by the goal of enhancing their biological activity and understanding their mechanism of action. A key principle in the design of nucleoside analogues is to modify the structure in a way that improves properties such as cell permeability, resistance to enzymatic degradation, and target affinity.

One common strategy is the modification of the sugar moiety. For example, the introduction of a 2'-C-methyl group into guanosine (B1672433) analogues has been explored. cardiff.ac.uk However, this modification alone can result in poor cell permeation and limited phosphorylation. cardiff.ac.ukresearchgate.net To address this, the "ProTide" approach has been successfully applied. This involves masking the 5'-monophosphate with an amino acid ester and an aryloxy group, which are enzymatically cleaved inside the cell to release the active 5'-monophosphate. researchgate.net

Another important design principle is the modification of the purine base. The 7-deazapurine scaffold is known to confer broad antiviral activity. cardiff.ac.ukresearchgate.net Therefore, the synthesis of 7-deaza analogues of 6-O-methylguanosine has been pursued. cardiff.ac.uk The introduction of a 6-O-methyl group itself can be considered a prodrug strategy to increase the lipophilicity of guanine (B1146940) nucleosides. cardiff.ac.ukresearchgate.net

The synthesis of these analogues often employs cross-coupling reactions, such as the Sonogashira cross-coupling, to introduce modifications at specific positions of the purine ring. whiterose.ac.uk For instance, a series of C8-modified purine nucleosides with highly conjugated linear ethynyl (B1212043) linker motifs have been synthesized using this method. whiterose.ac.uk

The table below summarizes some of the design strategies and their intended effects on the properties of this compound analogues.

| Design Strategy | Intended Effect | Example |

| ProTide Approach | Enhance cell permeability and phosphorylation | 2′-C-methyl-6-O-methylguanosine ProTides |

| 7-Deaza Modification | Confer broad antiviral activity | 2′-C-methyl-6-O-methyl-7-deaza guanosine |

| 6-O-Alkyl Substitution | Increase lipophilicity | 6-O-alkylated 7-deaza inosine analogues |

| Sugar Modification | Influence biological activity and conformation | 2'-O-methyl modification |

| C8-Modification | Introduce fluorescent probes or other functionalities | C8-phenyl-ethynyl-phenyl purine nucleosides |

Structure-Activity Relationship (SAR) Studies in Nucleoside Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a nucleoside analogue influences its biological activity. These studies involve systematically modifying the structure of a lead compound and evaluating the effects of these changes on its activity.

For nucleoside analogues, SAR studies often focus on modifications to the sugar moiety, the nucleobase, and the phosphate (B84403) group. The goal is to identify the key structural features required for potent and selective activity. researchgate.net

In the context of 7-deaza-6-O-methylinosine analogues, SAR studies have revealed that the nature of the 6-O-alkyl group is a critical determinant of antitrypanosomal activity. uantwerpen.be Further exploration of this position by varying the alkyl group has been a key focus. uantwerpen.be Interestingly, the removal of the N-7 atom from the purine ring in 2′-C-methyl-6-O-methylguanosine analogues completely negates their anti-HCV activity, highlighting the importance of this nitrogen for biological function. cardiff.ac.uk

Quantitative structure-activity relationship (QSAR) studies use statistical methods to correlate the physicochemical properties of molecules with their biological activities. tandfonline.com This approach can help to rationalize SAR data and guide the design of new analogues with improved properties. tandfonline.com For example, QSAR studies have been used to analyze the anti-HIV-1 activity of TSAO pyrimidine (B1678525) and pyrimidine-modified nucleosides, revealing that antiviral activity is significantly correlated with the hydrophobic and electronic properties of the molecules. tandfonline.com

The table below presents some key SAR findings for nucleoside analogues.

| Structural Modification | Effect on Activity | Reference |

| 6-O-Alkyl group variation in 7-deaza inosine analogues | Significant impact on antitrypanosomal activity. | uantwerpen.be |

| Removal of N-7 in 2′-C-methyl-6-O-methylguanosine | Complete loss of anti-HCV activity. | cardiff.ac.uk |

| Replacement of thymine (B56734) with other pyrimidines/purines in TSAO analogues | Activity is retained, though thymine is most active. | tandfonline.com |

| Introduction of a 3'-fluoro group to dideoxyguanosine | Higher toxicity and anti-HIV activity compared to ddG. | aaai.org |

These SAR studies provide valuable insights that guide the rational design of more effective and selective nucleoside-based therapeutic agents.

Advanced Methodologies and Analytical Approaches in 6 O Methylinosine Research

Spectroscopic and Biophysical Techniques for Structural Characterization

A variety of spectroscopic and biophysical methods are employed to characterize the molecular structure of 6-O-methylinosine and its impact on the structure of nucleic acids. uw.edu.pl These techniques provide crucial insights into the compound's conformation and its interactions with other molecules.

Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of macromolecules like DNA and RNA. researchgate.net CD spectra can reveal whether a nucleic acid sequence is in a standard double helix, a G-quadruplex, or another conformation. researchgate.net Thermal melting experiments monitored by CD can be used to assess the stability of these structures. researchgate.net

UV Spectroscopy and Mass Spectrometry are fundamental tools for the initial identification and characterization of nucleosides. UV spectroscopy can be used to monitor reactions and determine molar extinction coefficients. oup.com High-resolution mass spectrometry provides precise mass determination, confirming the elemental composition of the molecule.

X-ray Crystallography , while not always feasible for all samples, offers the highest resolution structural data, providing precise atomic coordinates in the solid state. This technique is invaluable for understanding the detailed geometry of the modified nucleoside and its interactions within a crystal lattice. Confronting solution-state data from NMR with crystallographic data can provide a more complete understanding of a molecule's structural dynamics. uw.edu.pl

Fluorescence Spectroscopy and other emission spectroscopies can be used to study the binding of ligands to nucleic acids and to probe the local environment of the modified nucleoside. uw.edu.plmdpi.com These techniques are particularly useful for studying the kinetics and mechanism of protein-ligand interactions. uw.edu.pl

Interactive Data Table: Spectroscopic and Biophysical Techniques for this compound and Analogs

| Technique | Information Gained | Key Findings for Modified Nucleosides |

| NMR Spectroscopy | 3D structure in solution, conformation, internuclear distances | Determines glycosidic torsion angles and helical parameters in oligonucleotides containing modified bases. nih.gov |

| Circular Dichroism | Secondary structure (e.g., duplex, G-quadruplex) | Confirms the formation and assesses the stability of various nucleic acid structures. researchgate.net |

| Mass Spectrometry | Precise molecular weight, elemental composition | Confirms the identity of modified nucleosides. |

| X-ray Crystallography | High-resolution 3D structure in solid state | Provides detailed atomic coordinates and interaction geometries. uw.edu.pl |

| Fluorescence Spectroscopy | Ligand binding, local environment | Studies kinetics and mechanisms of protein-nucleic acid interactions. uw.edu.plmdpi.com |

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling have become indispensable tools for gaining mechanistic insights into the roles of modified nucleosides like this compound. These approaches complement experimental data by providing a detailed, atomistic view of molecular interactions and dynamics.

Molecular Dynamics (MD) Simulations are used to study the conformational preferences and dynamics of nucleosides and nucleic acids containing them. For inosine (B1671953) and its methyl derivatives, MD simulations with refined force fields, such as AMBER, have been used to predict their conformational preferences, including sugar pucker and the orientation of the glycosidic bond. researchgate.net These simulations can reveal how the methyl group of this compound might influence the local structure and flexibility of an RNA molecule.

Quantum Mechanical (QM) Calculations can be employed to understand the electronic structure and reactivity of modified nucleosides. researchgate.net These methods can provide insights into how the methyl group at the O6 position affects the hydrogen bonding potential of the inosine base and its ability to form base pairs. For example, QM methods can be used to calculate the energies of different base pairing configurations, helping to predict which non-canonical pairs might be favored.

Molecular Docking simulations are used to predict the binding modes of modified nucleosides or oligonucleotides containing them with proteins. mdpi.com This is particularly relevant for understanding how enzymes that recognize and process modified RNAs, such as methyltransferases or demethylases, interact with their substrates. nih.govnih.gov By modeling the fit of this compound into the active site of a protein, researchers can generate hypotheses about the molecular basis of recognition and catalysis.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) Methods combine the accuracy of QM for a specific region of interest (like the active site of an enzyme) with the efficiency of MM for the larger environment. This approach is powerful for studying enzymatic reactions, such as the transfer of a methyl group to a nucleoside.

These computational approaches have been instrumental in understanding the mechanistic consequences of other nucleoside modifications, such as O6-methylguanosine, by revealing how the modification alters base pairing and is recognized by DNA repair proteins. nih.gov Similar strategies can be applied to this compound to elucidate its functional roles in RNA.

Biochemical and Cell-Based Assay Development for Functional Studies

To understand the functional consequences of this compound in a biological context, a range of biochemical and cell-based assays are essential. These assays are designed to probe the effects of this modification on various cellular processes.

Biochemical Assays are performed in cell-free systems and are crucial for dissecting the molecular mechanisms by which this compound exerts its effects. For instance, in vitro transcription assays can be used to determine if the presence of this compound in an RNA template affects the rate or fidelity of transcription by RNA polymerases. oncotarget.com Similarly, in vitro translation systems can reveal whether this modification impacts ribosome binding, the speed of translation, or the accuracy of codon recognition. nih.gov Assays using purified enzymes, such as nucleases or RNA helicases, can assess whether this compound alters the susceptibility of RNA to degradation or unwinding. The activity of enzymes that may introduce or remove the 6-O-methyl group can also be studied using specifically designed substrates and analytical techniques like HPLC or mass spectrometry to detect the reaction products. researchgate.net

Cell-Based Assays provide insights into the function of this compound within a living system. oncotarget.comaccelevirdx.com These assays can range from simple cell proliferation or cytotoxicity assays to more complex reporter gene assays. oncotarget.comaging-us.com For example, a reporter construct containing a gene of interest with or without this compound in its mRNA could be introduced into cells. By measuring the expression of the reporter protein (e.g., luciferase or fluorescent protein), researchers can determine the impact of the modification on mRNA stability, localization, and translation efficiency. oncotarget.com High-throughput screening (HTS) platforms can be utilized with these cell-based assays to identify small molecules or genetic factors that modulate the effects of this compound. oncotarget.com Furthermore, techniques like the transwell assay can be used to assess the impact of this modification on cell migration and invasion. aging-us.com

Interactive Data Table: Assay Types for Functional Studies of this compound

| Assay Type | Purpose | Examples |

| Biochemical | Investigate molecular mechanisms in a controlled, cell-free environment. | In vitro transcription/translation, nuclease sensitivity assays, enzyme kinetics. oncotarget.comnih.govresearchgate.net |

| Cell-Based | Assess the biological function and effects within living cells. | Reporter gene assays, cell proliferation assays, cytotoxicity assays, transwell migration assays. oncotarget.comaccelevirdx.comaging-us.com |

| High-Throughput Screening | Identify modulators of this compound function from large libraries. | Automated reporter assays, cell viability screens. oncotarget.com |

Omics Approaches for Global Profiling of Modified Nucleosides (e.g., LC-MS/MS in RNA Modification Analysis)

The advent of 'omics' technologies has revolutionized the study of modified nucleosides by enabling their global identification and quantification within the entire complement of RNA in a cell (the 'epitranscriptome').

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the direct detection and quantification of modified nucleosides. frontiersin.orgmdpi.comnih.gov This method involves the enzymatic digestion of total RNA or purified mRNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry. cd-genomics.com LC-MS/MS offers high sensitivity and specificity, allowing for the detection of a wide range of modifications, including this compound, even at low abundances. mdpi.com This technique has been successfully used to identify and quantify inosine and 2'-O-methylinosine in yeast mRNA, and to observe dynamic changes in their levels under different growth conditions and in response to environmental stress. nih.govacs.org

Sequencing-Based Methods , while often indirect, provide information about the location of modifications within specific RNA transcripts. Techniques such as RNA immunoprecipitation followed by sequencing (RIP-seq) use antibodies that specifically recognize a modified nucleoside to enrich for RNA molecules containing that modification. frontiersin.org However, the availability of highly specific antibodies can be a limitation. Other chemical-based methods utilize reagents that react specifically with a modified base, leading to mutations or truncations during reverse transcription that can be detected by next-generation sequencing. frontiersin.orgrsc.org

Metabolomics Approaches , which aim to profile all small molecule metabolites in a biological sample, can also provide information on the levels of modified nucleosides. mdpi.com Targeted metabolomics, in particular, can be optimized for the sensitive detection of a panel of known modified nucleosides. mdpi.com

These omics approaches are powerful for identifying changes in the epitranscriptome in response to different physiological states, diseases, or environmental stimuli. mdpi.comnih.gov For example, comparing the global profile of modified nucleosides in healthy versus cancerous tissues can identify potential biomarkers for diagnosis or prognosis. mdpi.com

Interactive Data Table: Omics Approaches for Modified Nucleoside Profiling

| Approach | Principle | Key Advantages |

| LC-MS/MS | Separation and mass-based detection of individual nucleosides from digested RNA. frontiersin.orgmdpi.comnih.gov | Direct, quantitative, high sensitivity and specificity for a broad range of modifications. mdpi.com |

| RIP-Seq | Immunoprecipitation of modified RNA using specific antibodies, followed by sequencing. frontiersin.org | Provides transcriptome-wide location information for the modification. frontiersin.org |

| Chemical Labeling-Seq | Chemical modification of the target nucleoside leading to detectable signatures in sequencing. rsc.org | Can provide base-resolution location information. rsc.org |

| Metabolomics | Global profiling of small molecules, including modified nucleosides. mdpi.com | Provides a broad overview of metabolic changes that may be linked to RNA modification pathways. mdpi.com |

常见问题

Basic: What are the established methodologies for detecting and quantifying 6-O-Methylinosine in ribosomal RNA?

To identify this compound (6-OMeI) in RNA, researchers typically employ sequential enzymatic and chemical hydrolysis. For example, alkaline hydrolysis releases alkali-stable dinucleotides (e.g., Im-Up), while snake venom phosphodiesterase yields 5'-nucleotides (e.g., pIm) . Chromatographic techniques, such as thin-layer chromatography (TLC) or HPLC, coupled with UV spectroscopy (λmax ~277 nm), are used to isolate and characterize 6-OMeI derivatives. Comparative analysis with chemically synthesized markers (e.g., deaminated adenosine analogs) ensures specificity .

Advanced: How can synthetic routes for this compound derivatives be optimized for structural and functional studies?

Synthesis of 6-OMeI derivatives often involves regioselective methylation of inosine precursors. Key steps include:

- Protecting group strategies : Use acetyl or benzyl groups to shield reactive hydroxyls during methylation .

- Validation : High-resolution mass spectrometry (HRMS) and NMR are critical for confirming molecular integrity (e.g., HRMS m/z 634.9797 for brominated analogs) .

- Yield optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Basic: What is the biological significance of this compound in Crithidia fasciculata rRNA?

6-OMeI is a conserved post-transcriptional modification in Crithidia rRNA, potentially stabilizing RNA secondary structures or modulating ribosomal function. Its presence was confirmed via controlled experiments ruling out deamination artifacts from O2'-methyladenosine . Comparative studies with other protozoans could elucidate evolutionary conservation .

Advanced: What mechanisms govern the enzymatic demethylation of this compound in RNA-editing contexts?

ADAR (adenosine deaminase acting on RNA) proteins may catalyze 6-OMeI demethylation. For example, in vitro studies using transition-state analogs (e.g., 3,4,5,6-tetrahydrouridine) suggest a hydrolytic mechanism involving base-flipping and water-mediated catalysis . Structural analysis of ADAR2’s dsRNA-binding domains can clarify substrate specificity .

Advanced: How can researchers reconcile contradictions in reported this compound abundance across species?

Discrepancies may arise from methodological variability (e.g., hydrolysis efficiency) or biological context. To address this:

- Systematic reviews : Apply PRISMA guidelines to aggregate data from diverse studies .

- Meta-analysis : Stratify findings by RNA type (rRNA vs. mRNA) and organism .

- Technical replication : Standardize protocols for hydrolysis and detection .

Advanced: What computational tools are suitable for modeling this compound’s interactions with RNA-binding proteins?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can predict binding affinities. Focus on:

- Force fields : Parameterize 6-OMeI’s methyl group and hypoxanthine base .

- Validation : Compare results with experimental data (e.g., RNA-protein crosslinking assays) .

Basic: What experimental controls are essential when studying this compound’s role in RNA stability?

- Negative controls : Use RNA lacking 6-OMeI (e.g., from ADAR-knockout models) .

- Positive controls : Include synthetic 6-OMeI-containing oligonucleotides .

- Replication : Perform triplicate assays to account for enzymatic variability .

Advanced: How does this compound’s chemical stability vary under physiological conditions?

Stability assays under varying pH (5.0–8.0), temperature (4–37°C), and RNase exposure are critical. For example:

- pH stability : Use buffered solutions and monitor degradation via HPLC .

- Thermal denaturation : Assess RNA melting curves with/without 6-OMeI .

Basic: What frameworks guide hypothesis-driven research on this compound’s functional roles?

Apply the PICO framework :

- Population : Specific RNA molecules (e.g., Crithidia rRNA).

- Intervention : 6-OMeI modification.

- Comparison : Unmodified inosine.

- Outcome : Structural stability or translational efficiency .

Advanced: What challenges arise in meta-analyses of this compound’s epigenetic roles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。